molecular formula C23H20Cl2N4S B4819058 4-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine

4-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine

Cat. No. B4819058
M. Wt: 455.4 g/mol
InChI Key: QJXYPUWWFCGLJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine (also known as TAK-632) is a novel small molecule inhibitor that has been shown to have potential in the treatment of various cancers. In

Mechanism of Action

TAK-632 is a selective inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and survival. Specifically, TAK-632 inhibits the activity of MEK1 and MEK2, which are upstream kinases in the MAPK pathway. Inhibition of MEK1 and MEK2 leads to decreased activation of downstream effectors such as ERK1/2, which results in decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
TAK-632 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that TAK-632 inhibits cell proliferation and induces apoptosis in cancer cells. In vivo studies have shown that TAK-632 inhibits tumor growth and metastasis in various cancer models. TAK-632 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of TAK-632 is its selectivity for the MAPK pathway, which makes it a potentially safer and more effective therapeutic agent compared to non-selective inhibitors. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, one limitation is that TAK-632 has only been studied in preclinical models, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the study of TAK-632. One direction is to further investigate its safety and efficacy in clinical trials. Another direction is to explore its potential in combination therapy with other chemotherapeutic agents. Additionally, more research is needed to understand the mechanisms of resistance to TAK-632 and to develop strategies to overcome this resistance. Finally, the development of more potent and selective MEK inhibitors based on the structure of TAK-632 is an area of active research.

Synthesis Methods

TAK-632 was first synthesized by Takeda Pharmaceutical Company Limited in Japan. The synthesis method involves the reaction of 2,4-dichlorobenzylamine with 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in the presence of piperazine and potassium carbonate. The resulting product is then treated with thionyl chloride and thiophene-2-carboxylic acid to give TAK-632.

Scientific Research Applications

TAK-632 has been extensively studied for its potential in the treatment of various cancers. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including melanoma, lung cancer, pancreatic cancer, and glioblastoma. TAK-632 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N4S/c24-18-7-6-17(20(25)12-18)13-28-8-10-29(11-9-28)22-21-19(16-4-2-1-3-5-16)14-30-23(21)27-15-26-22/h1-7,12,14-15H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXYPUWWFCGLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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